4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol
Overview
Description
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzoxadiazole ring substituted with a nitro group and an amino group, which is further connected to a phenol group. The presence of these functional groups imparts distinct chemical reactivity and fluorescence properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol typically involves the following steps:
Nitration: The starting material, 2,1,3-benzoxadiazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination: The nitro-substituted benzoxadiazole is then subjected to a reduction reaction using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite and hydrochloric acid for diazotization followed by coupling with various nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoxadiazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is widely used in scientific research due to its fluorescent properties. Some applications include:
Fluorescent Probes: Used as a fluorescent probe in biological studies to label and track biomolecules.
Chemical Sensors: Employed in the development of chemical sensors for detecting specific analytes.
Biological Imaging: Utilized in fluorescence microscopy for imaging cellular structures and processes
Mechanism of Action
The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol primarily involves its ability to fluoresce upon excitation with light. The nitrobenzoxadiazole moiety acts as a fluorophore, absorbing light at specific wavelengths and emitting light at a longer wavelength. This property is exploited in various applications, including biological imaging and chemical sensing .
Comparison with Similar Compounds
Similar Compounds
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine used in lipid studies.
NBD-TMA: A fluorescent dye used for monitoring renal transport of organic cations.
2-NBDG: A fluorescent glucose analogue used to study glucose uptake in cells.
Uniqueness
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring precise labeling and tracking of biomolecules .
Properties
IUPAC Name |
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-8-3-1-7(2-4-8)13-10-6-5-9-11(15-20-14-9)12(10)16(18)19/h1-6,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHTZSMSTKCQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.